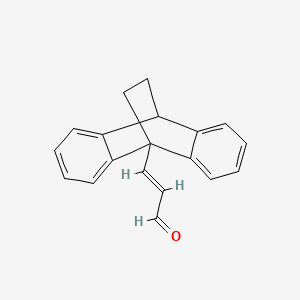

3-(9,10-Ethanoanthracen-9(10H)-yl)prop-2-enal

Description

3-(9,10-Ethanoanthracen-9(10H)-yl)prop-2-enal (CAS: 38849-09-1) is a structurally distinct anthracene derivative characterized by a bridged ethanoanthracene core fused with a propenal (α,β-unsaturated aldehyde) moiety. It is primarily recognized as Impurity A in the synthesis of the antidepressant drug Maprotiline Hydrochloride (CAS: 10347-81-6) .

Properties

IUPAC Name |

(E)-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O/c20-13-5-11-19-12-10-14(15-6-1-3-8-17(15)19)16-7-2-4-9-18(16)19/h1-9,11,13-14H,10,12H2/b11-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEKAHXWZBXZWDA-VZUCSPMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C3=CC=CC=C3C1C4=CC=CC=C42)C=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2(C3=CC=CC=C3C1C4=CC=CC=C42)/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38849-09-1 | |

| Record name | 3-(9,10-Ethanoanthracen-9(10H)-yl)prop-2-enal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038849091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(9,10-ethano-9(10H)-anthryl)acrylaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.214 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Key Synthetic Strategy: Diels-Alder Cycloaddition and Functionalization

The core synthetic approach to 3-(9,10-ethanoanthracen-9(10H)-yl)prop-2-enal involves a [4+2] cycloaddition (Diels-Alder reaction) between α-bromoacrolein and 9-allylanthracene, followed by functional group manipulations to install the aldehyde functionality on the propenyl side chain.

Starting Material: 9-Allylanthracene is synthesized by reacting anthrone with allylmagnesium bromide, followed by dehydration using phosphorus pentoxide (P4O10). This provides the allyl-substituted anthracene required for the cycloaddition.

Cycloaddition: The Diels-Alder reaction between 9-allylanthracene and α-bromoacrolein is performed under reflux in benzene for 24 hours. This yields 12-bromo-9-(prop-2-en-1-yl)-9,10-dihydro-9,10-propanoanthracen-12-carbaldehyde as a key intermediate with good yield (~68.6%).

Purification: The crude product is purified by flash column chromatography on silica gel using petroleum ether-ethyl acetate mixtures as eluents, yielding a white solid with a melting point of 145 °C and characteristic IR and NMR spectra confirming the structure.

Subsequent Transformations: Ring Expansion and Deoxygenation

Ring Expansion and Deoxygenation: The intermediate ketone formed after cycloaddition undergoes ring expansion and deoxygenation using samarium diiodide or hydrazine hydrate in the presence of KOH and triethylene glycol at elevated temperatures (150–210 °C). This step converts the ketone to the corresponding tetracyclic alkene.

Ozonolysis: The alkene intermediate is then subjected to ozonolysis at -78 °C in dichloromethane to cleave the double bond and form the aldehyde group on the prop-2-enal side chain. The reaction is quenched with dimethyl sulfide (Me2S) to reduce ozonides and isolate the aldehyde product.

Final Purification: The aldehyde is purified by flash chromatography, yielding 3-(9,10-ethanoanthracen-9(10H)-yl)prop-2-enal as a white solid with melting point ~94 °C and characteristic IR absorption at 1728 cm^-1 indicative of the aldehyde group.

Alternative Preparation Routes and Variations

Related Derivative Preparations: Patent literature describes processes involving resolution of racemic mixtures, reactions of amino and hydroxyl functionalized intermediates, and selective reductions to obtain related 9,10-ethanoanthracene derivatives, which may be adapted or serve as precursors for the target aldehyde compound.

Amino Derivative Formation: Some methods include the addition of methylamine and titanium(IV) isopropoxide to the aldehyde to form amine derivatives, followed by reduction with sodium borohydride, showcasing the aldehyde’s utility as a synthetic intermediate.

Summary Table of Key Preparation Steps

| Step No. | Reaction/Process | Reagents/Conditions | Yield (%) | Product Description |

|---|---|---|---|---|

| 1 | Synthesis of 9-allylanthracene | Anthrone + allylmagnesium bromide, P4O10 | - | 9-Allylanthracene (allyl-substituted anthracene) |

| 2 | Diels-Alder cycloaddition | 9-Allylanthracene + α-bromoacrolein, reflux benzene 24 h | 68.6 | 12-Bromo-9-(prop-2-en-1-yl)-9,10-dihydro-9,10-propanoanthracen-12-carbaldehyde |

| 3 | Ring expansion and deoxygenation | KOH, hydrazine hydrate, triethylene glycol, 150-210 °C | - | Tetracyclic alkene intermediate |

| 4 | Ozonolysis to aldehyde | O3/CH2Cl2 at -78 °C, quench with Me2S | 60 | 3-(9,10-Ethanoanthracen-9(10H)-yl)prop-2-enal (target aldehyde) |

Analytical and Characterization Data

Infrared Spectroscopy (IR): Strong aldehyde C=O stretch near 1728 cm^-1; aromatic and aliphatic C-H stretches observed.

Nuclear Magnetic Resonance (NMR): Proton NMR shows characteristic signals for the ethanoanthracene protons and the aldehyde proton, confirming the structure.

Melting Points: Intermediate and final compounds exhibit distinct melting points (e.g., 145 °C for brominated intermediate and 94 °C for aldehyde), useful for purity assessment.

Research Findings and Considerations

The described synthetic route is efficient, with moderate to good yields at each step.

The Diels-Alder cycloaddition is a robust key step, tolerating functional groups and enabling the construction of the tetracyclic framework.

Ozonolysis is effective for selective aldehyde formation on the propenyl side chain.

The synthetic methodology allows for further functionalization, including amine formation, highlighting the aldehyde’s versatility as a synthetic intermediate.

Patent literature suggests alternative synthetic approaches and resolution methods for related 9,10-ethanoanthracene derivatives, which may inform scale-up or derivative synthesis.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The aldehyde group in 3-(9,10-Ethanoanthracen-9(10H)-yl)prop-2-enal can undergo oxidation to form the corresponding carboxylic acid.

Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H₂SO₄) or iron(III) chloride (FeCl₃).

Major Products:

Oxidation: 3-(9,10-Ethanoanthracen-9(10H)-yl)propanoic acid.

Reduction: 3-(9,10-Ethanoanthracen-9(10H)-yl)propan-2-ol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry:

Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Photochemistry: Acts as a photosensitizer in photochemical reactions.

Biology and Medicine:

Drug Development: Potential use as a scaffold for designing new pharmaceuticals.

Biological Probes: Used in the development of fluorescent probes for biological imaging.

Industry:

Material Science: Utilized in the synthesis of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 3-(9,10-Ethanoanthracen-9(10H)-yl)prop-2-enal depends on its application:

Photochemical Reactions: In photochemistry, it absorbs light and undergoes electronic excitation, leading to various photochemical transformations.

Biological Activity: If used in drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Ethanoanthracene Derivatives

The ethanoanthracene scaffold is a versatile platform for synthesizing derivatives with varied substituents, enabling comparative analysis of structural, spectral, and functional properties. Below is a detailed comparison with key analogs:

Structural and Functional Group Variations

Physical Properties

- For example:

- Compound 25f : 253–254°C

- Solubility: The aldehyde group in the target compound likely enhances polarity compared to nonpolar analogs (e.g., hydrocarbon-substituted ethanoanthracenes), improving solubility in polar solvents like DMSO or methanol.

Spectral Data Comparison

Biological Activity

3-(9,10-Ethanoanthracen-9(10H)-yl)prop-2-enal, an anthracene derivative, has garnered attention for its potential biological activities, particularly in drug development and organic electronics. This compound is characterized by an ethano bridge and an aldehyde functional group, which contribute to its unique chemical properties and reactivity.

- Molecular Formula : C₁₈H₁₄O

- Molecular Weight : 260.3 g/mol

- CAS Number : 38849-09-1

Synthesis

The synthesis of 3-(9,10-Ethanoanthracen-9(10H)-yl)prop-2-enal typically involves:

- Formation of Ethano Bridge : A Diels-Alder reaction between anthracene and a dienophile.

- Formylation : Introduction of the aldehyde group via formylation reactions.

These steps are crucial for producing the compound with high yield and purity suitable for biological studies.

The biological activity of 3-(9,10-Ethanoanthracen-9(10H)-yl)prop-2-enal is primarily linked to its interactions with various molecular targets, such as enzymes and receptors. The compound may modulate these targets' activities through:

- Photochemical Reactions : Acts as a photosensitizer, absorbing light and undergoing electronic excitation.

- Enzyme Interaction : Potentially affects enzyme kinetics and receptor binding affinities, which can be leveraged in drug design.

Toxicity Profile

The compound exhibits acute toxicity:

Drug Development

Recent studies suggest that 3-(9,10-Ethanoanthracen-9(10H)-yl)prop-2-enal can serve as a scaffold for designing new pharmaceuticals. Its structural features allow for modifications that can enhance biological activity or selectivity towards specific targets.

Case Studies

- Anticancer Activity : Research has indicated potential anticancer properties when tested against various cancer cell lines, showing promising IC50 values that warrant further investigation.

- Fluorescent Probes : The compound has been explored as a fluorescent probe in biological imaging applications due to its photophysical properties.

Comparative Analysis

To understand its biological activity better, a comparison with similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Anthracene | No ethano bridge | Limited biological activity |

| 9,10-Dihydroanthracene | Reduced form of anthracene | Lower reactivity |

| 3-(9,10-Ethanoanthracen-9(10H)-yl)prop-2-enal | Ethano bridge and aldehyde group | High potential for drug development |

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-(9,10-Ethanoanthracen-9(10H)-yl)prop-2-enal, and what purification challenges arise?

The compound is primarily synthesized as a degradation product or impurity during the manufacturing of Maprotiline hydrochloride. Key routes involve controlled oxidation or retro-aldol reactions of Maprotiline intermediates. Purification challenges include separation from structurally similar byproducts, which require optimized chromatographic techniques (e.g., reverse-phase HPLC with C18 columns) or fractional crystallization using polar aprotic solvents like acetone/water mixtures .

Q. How is the molecular structure of 3-(9,10-Ethanoanthracen-9(10H)-yl)prop-2-enal confirmed in crystallographic studies?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard, with refinement performed using SHELXL. Key parameters include R1 values (<5%), bond-length precision (±0.01 Å), and resolution limits (>0.8 Å). Spectroscopic validation via H/C NMR (e.g., characteristic aldehydic proton at δ 9.8–10.2 ppm) and IR (C=O stretch ~1700 cm) complements crystallographic data .

Q. What analytical techniques are recommended for routine identification of this compound in pharmaceutical quality control?

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard, using a mobile phase of acetonitrile:phosphate buffer (pH 3.0) in a 70:30 ratio. Mass spectrometry (LC-MS) with electrospray ionization (ESI+) confirms the molecular ion at m/z 287.1 [M+H]. Method validation follows ICH guidelines for specificity, linearity (R >0.998), and precision (%RSD <2.0) .

Advanced Research Questions

Q. What strategies optimize the detection of 3-(9,10-Ethanoanthracen-9(10H)-yl)prop-2-enal at trace levels in complex matrices?

Ultra-high-performance liquid chromatography (UHPLC) with tandem mass spectrometry (MS/MS) enhances sensitivity, achieving limits of detection (LOD) <0.1 ppm. Solid-phase extraction (SPE) using mixed-mode sorbents (e.g., Oasis MCX) improves recovery rates (>85%) by reducing matrix interference. Isotope dilution with C-labeled analogs corrects for ion suppression in ESI+ mode .

Q. How do researchers resolve data contradictions in spectroscopic vs. crystallographic analyses of this compound?

Discrepancies in bond angles or conformations are addressed via Hirshfeld surface analysis to quantify intermolecular interactions. Density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) validate experimental NMR chemical shifts within ±0.3 ppm. For ambiguous cases, variable-temperature NMR (VT-NMR) probes dynamic effects like keto-enol tautomerism .

Q. What experimental approaches are used to study the reactivity of this compound in cross-coupling or functionalization reactions?

The α,β-unsaturated aldehyde moiety enables Michael additions or Diels-Alder reactions. For example, [4+2] cycloadditions with electron-rich dienes (e.g., anthracene derivatives) proceed under Lewis acid catalysis (e.g., BF-EtO) in anhydrous THF. Reaction progress is monitored via in-situ FTIR to track carbonyl consumption (~1680 cm → disappearance) .

Q. How is the compound’s stability profiled under accelerated degradation conditions?

Forced degradation studies (40°C/75% RH, 14 days) in acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) media identify primary degradation pathways. LC-MS/MS identifies major degradants, such as the hydrated aldehyde (m/z 305.1 [M+H]) or decarboxylated products. Arrhenius modeling predicts shelf-life under standard storage (25°C) .

Methodological Notes

- Crystallographic Refinement : SHELXL’s TWIN/BASF commands mitigate crystal twinning, while the HKLF5 format handles high-resolution data (>1.0 Å) .

- Quantitative NMR (qNMR) : Use maleic acid as an internal standard for purity assessment, ensuring 95–105% accuracy via H NMR integration .

- Computational Validation : Mercury (CCDC) software visualizes Hirshfeld surfaces, highlighting key van der Waals interactions (e.g., C-H···O contacts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.